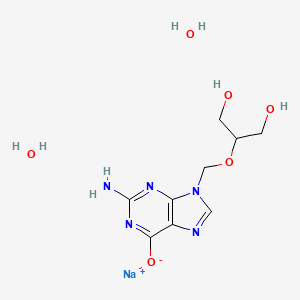
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate, also known as Ganciclovir sodium dihydrate, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against viruses of the herpes family, including cytomegalovirus (CMV). This compound is crucial in the treatment of CMV infections, especially in immunocompromised patients such as those with HIV/AIDS or those who have undergone organ transplants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves multiple steps. The starting material is guanine, which undergoes a series of chemical reactions including alkylation, oxidation, and hydrolysis to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide. The process requires precise control of temperature and pH to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various nucleoside analogs and derivatives that have different antiviral properties. These products are often studied for their potential use in treating other viral infections .
科学研究应用
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antiviral agents.
Biology: The compound is studied for its effects on viral replication and its potential to inhibit other viruses.
Medicine: It is a critical component in the treatment of CMV infections and is being researched for its efficacy against other viral infections.
Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development
作用机制
The mechanism of action of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves its conversion to ganciclovir triphosphate within infected cells. This triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. The compound preferentially targets viral DNA polymerases over cellular DNA polymerases, making it effective in treating viral infections without significantly affecting host cells .
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections
Uniqueness
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate is unique due to its high efficacy against CMV and its ability to be selectively activated in infected cells. This selectivity reduces the risk of toxicity and side effects compared to other antiviral agents .
属性
分子式 |
C9H16N5NaO6 |
|---|---|
分子量 |
313.24 g/mol |
IUPAC 名称 |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate |
InChI |
InChI=1S/C9H13N5O4.Na.2H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;;;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);;2*1H2/q;+1;;/p-1 |
InChI 键 |
XGJVCQCMDRIBNA-UHFFFAOYSA-M |
规范 SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




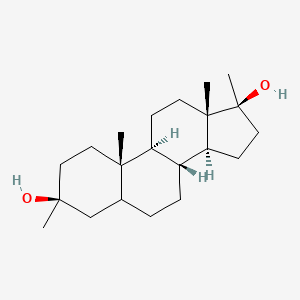
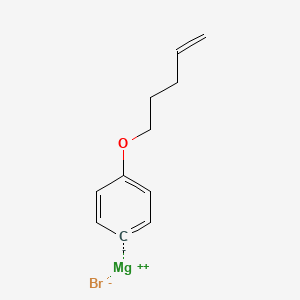

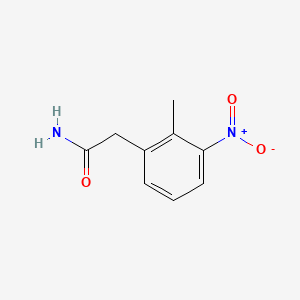
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
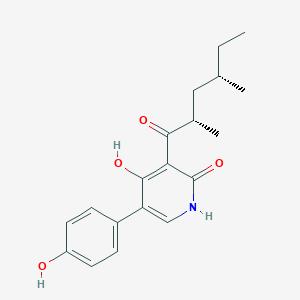
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
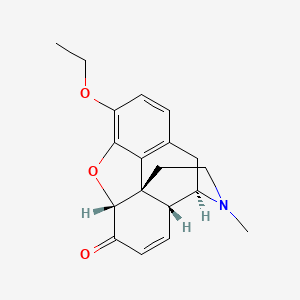
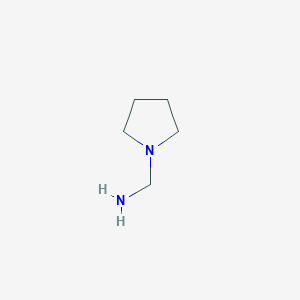
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
